

# NP3-146 sodium stability in DMSO and other solvents

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## Compound of Interest

Compound Name: NP3-146 sodium

Cat. No.: B15610323

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## Technical Support Center: NP3-146 Sodium

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the handling and stability of **NP3-146 sodium**. NP3-146 is a potent and selective inhibitor of the NLRP3 inflammasome, a key mediator of inflammatory responses.

## Frequently Asked Questions (FAQs)

Q1: What is **NP3-146 sodium** and how does it work?

A1: **NP3-146 sodium** is the sodium salt of NP3-146, a small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.<sup>[1][2]</sup> It functions by locking the NACHT domain of NLRP3, which prevents the assembly of the inflammasome complex.<sup>[1][2]</sup> This, in turn, inhibits the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18).<sup>[1][2]</sup> NP3-146 has an IC<sub>50</sub> value of 0.171  $\mu$ M for IL-1 $\beta$  release in stimulated bone marrow-derived macrophages (BMDMs).<sup>[1][2]</sup>

Q2: What are the recommended storage conditions for **NP3-146 sodium**?

A2: Proper storage is crucial to maintain the integrity of **NP3-146 sodium**. Based on manufacturer recommendations, the following conditions should be observed:

- Solid Form (Powder):
  - -20°C for up to 3 years.[\[1\]](#)
  - 4°C for up to 2 years.[\[1\]](#)
- In Solvent:
  - -80°C for up to 6 months.[\[1\]](#)
  - -20°C for up to 1 month.[\[1\]](#)

Q3: In which solvents is **NP3-146 sodium** soluble?

A3: **NP3-146 sodium** salt is reported to be soluble in Dimethyl Sulfoxide (DMSO), ethanol, and water.

Q4: What is the primary degradation pathway for compounds like NP3-146?

A4: NP3-146 belongs to the sulfonylurea class of compounds. For sulfonylureas, the primary degradation pathway in aqueous solutions is hydrolysis of the sulfonylurea linkage.[\[3\]](#)[\[4\]](#)[\[5\]](#) This hydrolysis is influenced by both pH and temperature, with degradation rates increasing in acidic or basic conditions compared to neutral pH.[\[6\]](#)[\[7\]](#)

## Troubleshooting Guide

### Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

- Possible Cause 1: Compound Degradation in Solution.
  - Troubleshooting:
    - Prepare fresh stock solutions of **NP3-146 sodium** in anhydrous DMSO immediately before use.
    - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into single-use vials.

- Minimize the time the compound is in aqueous cell culture media before and during the experiment. Since sulfonylureas can be susceptible to hydrolysis, prolonged incubation in aqueous environments may lead to degradation.
- Verify the pH of your cell culture medium, as deviations from neutral pH can accelerate hydrolysis.[\[6\]](#)[\[7\]](#)
- Possible Cause 2: Low Solubility in Assay Medium.
  - Troubleshooting:
    - Ensure the final concentration of DMSO in your cell culture medium is kept low (typically  $\leq 0.5\%$ ) to avoid solvent-induced cytotoxicity and ensure the compound remains in solution.
    - Visually inspect the medium for any precipitation after adding the **NP3-146 sodium** solution. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with your assay.

## Issue 2: Variability between experimental replicates.

- Possible Cause 1: Inconsistent Compound Concentration.
  - Troubleshooting:
    - Ensure the stock solution is homogenous before making dilutions. Vortex the stock solution briefly before each use.
    - Use calibrated pipettes for all dilutions to ensure accuracy.
- Possible Cause 2: Edge effects in multi-well plates.
  - Troubleshooting:
    - Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation, which can alter compound concentration. Fill the outer wells with sterile PBS or medium.

## Stability of NP3-146 Sodium in Solvents

Currently, there is no comprehensive public data on the long-term stability of **NP3-146 sodium** in various solvents at different temperatures. However, based on the known behavior of sulfonylurea compounds and general best practices for small molecule storage, the following recommendations can be made.

### Summary of **NP3-146 Sodium** Stability (Qualitative)

Solvent	Temperature	Stability Recommendation	Rationale
Anhydrous DMSO	-80°C	Good (up to 6 months)	Low temperature and absence of water minimize degradation. <a href="#">[1]</a>
-20°C	Moderate (up to 1 month)	Suitable for short-term storage. <a href="#">[1]</a>	
4°C	Limited	Recommended for short-term use (days).	
Room Temp.	Poor	Not recommended for storage.	
Ethanol	-80°C / -20°C	Likely Good	General practice for storing small molecules in alcoholic solvents.
4°C / Room Temp.	Poor	Higher potential for degradation compared to frozen conditions.	
Aqueous Buffer	-80°C / -20°C	Limited	Freeze-thaw cycles and the presence of water can promote hydrolysis. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
4°C / Room Temp.	Poor	Hydrolysis is a significant risk, especially at non-neutral pH. <a href="#">[6]</a> <a href="#">[7]</a>	

## Experimental Protocols

### Protocol 1: General Procedure for Assessing NP3-146 Sodium Stability in DMSO

This protocol provides a framework for researchers to determine the stability of **NP3-146 sodium** in DMSO under their specific laboratory conditions.

- Preparation of Stock Solution:
  - Accurately weigh a known amount of **NP3-146 sodium** and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
  - Prepare multiple, small-volume aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
- Storage Conditions:
  - Store the aliquots at various temperatures: -80°C, -20°C, 4°C, and room temperature.
  - For each temperature, prepare a set of aliquots that will be subjected to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A freeze-thaw cycle consists of freezing at the specified temperature for at least 12 hours, followed by thawing to room temperature.
- Time Points for Analysis:
  - Define the time points for analysis based on the expected duration of your experiments (e.g., 0, 1, 3, 7, 14, 30, and 90 days).
- Sample Analysis:
  - At each time point, retrieve one aliquot from each storage condition.
  - Analyze the concentration and purity of **NP3-146 sodium** using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
  - Compare the peak area of **NP3-146 sodium** at each time point to the peak area at time zero (T=0) to calculate the percentage of the compound remaining.
  - Monitor for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.

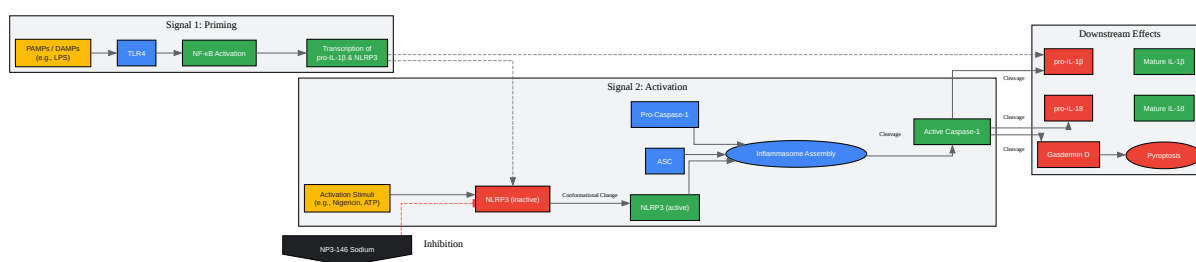
## Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes how to assess the inhibitory activity of **NP3-146 sodium** on the NLRP3 inflammasome in murine bone marrow-derived macrophages (BMDMs).

- Cell Culture and Seeding:
  - Culture BMDMs in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF.
  - Seed the differentiated BMDMs in a 24-well plate at a density of  $0.5 \times 10^6$  cells per well and allow them to adhere overnight.
- Inhibitor Treatment:
  - Prepare various concentrations of **NP3-146 sodium** in serum-free DMEM.
  - Pre-incubate the cells with the desired concentrations of **NP3-146 sodium** or a vehicle control (e.g., DMSO) for 1 hour.
- Inflammasome Priming (Signal 1):
  - Prime the cells by adding LPS (lipopolysaccharide) to a final concentration of 1  $\mu\text{g/mL}$ .
  - Incubate for 3-4 hours at 37°C.
- Inflammasome Activation (Signal 2):
  - Activate the NLRP3 inflammasome by adding Nigericin (10  $\mu\text{M}$ ) or ATP (5 mM) to the wells.
  - Incubate for 45-60 minutes at 37°C.
- Supernatant Collection:
  - Centrifuge the plate at 400 x g for 5 minutes.

- Carefully collect the cell culture supernatants for analysis.
- Cytokine and Enzyme Activity Measurement:
  - Quantify the concentration of secreted IL-1 $\beta$  in the supernatants using a commercially available ELISA kit.
  - Measure caspase-1 activity in the supernatants using a caspase-1 activity assay kit.

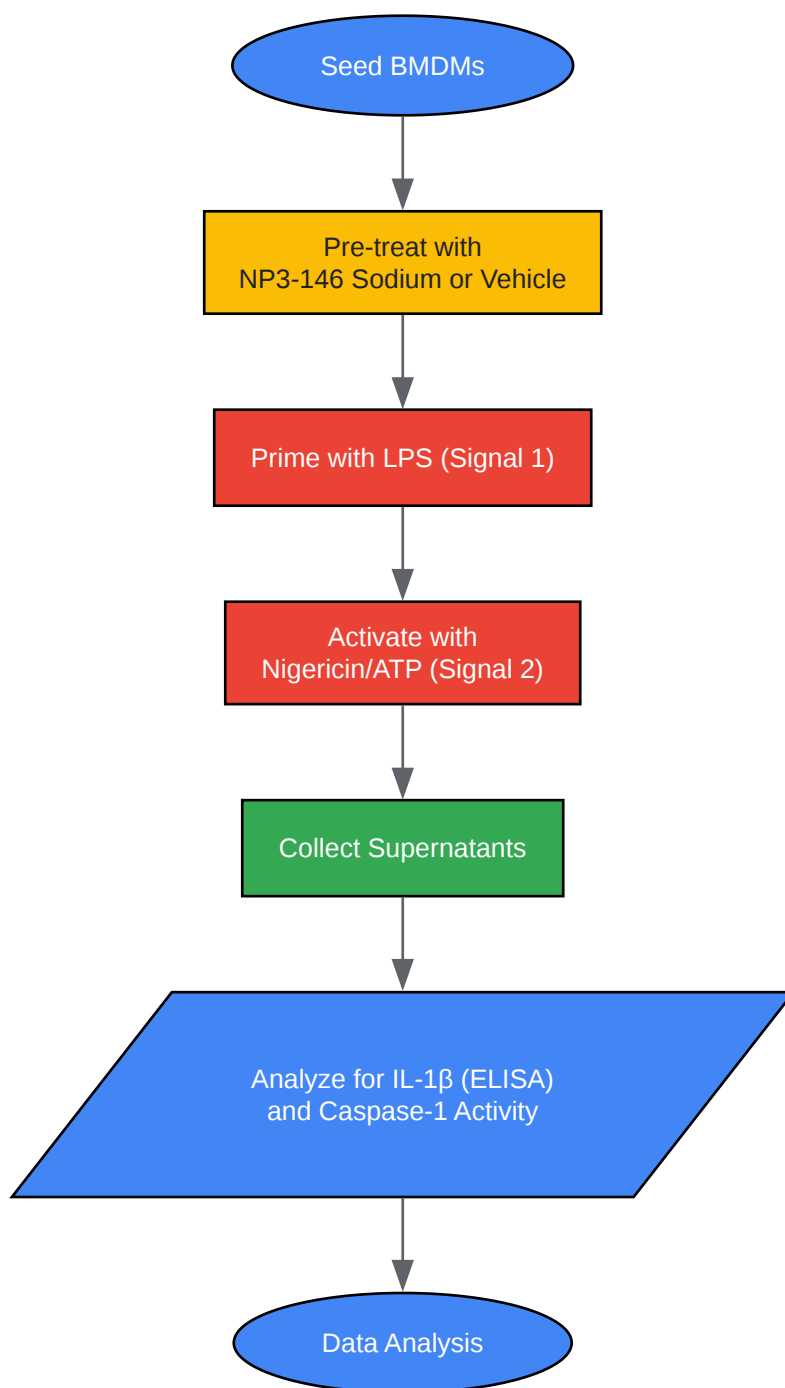
## Visualizations



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Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of **NP3-146 sodium**.





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Caption: Experimental workflow for assessing the inhibitory effect of **NP3-146 sodium** on NLRP3 inflammasome activation.

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